5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoromethylbenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-viral properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(3-trifluoromethylphenyl)-2H-pyrazol-3-ylamine
- 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
- 5-Methyl-2-(3-difluoromethylbenzyl)-2H-pyrazol-3-ylamine
Uniqueness
5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and bioavailability. This makes it a valuable scaffold for the development of new drugs and materials with improved performance.
Properties
IUPAC Name |
5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-5-11(16)18(17-8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPLIZWHBXZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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